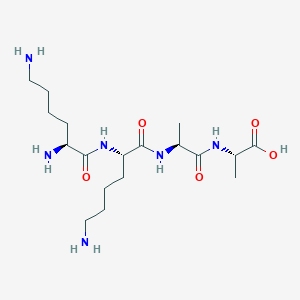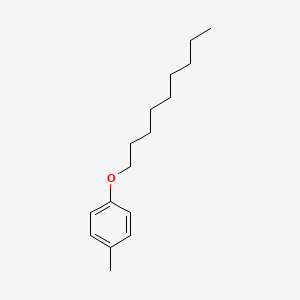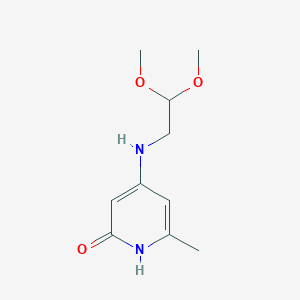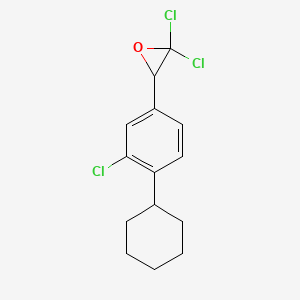
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes multiple chlorine atoms and a cyclohexylphenyl group.
準備方法
The synthesis of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the epoxidation of 2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)propene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve the use of more scalable and cost-effective reagents and processes, ensuring high yield and purity of the final product.
化学反応の分析
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
類似化合物との比較
2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane can be compared with other epoxides and chlorinated organic compounds. Similar compounds include:
2,2-Dichloro-3-(3-chlorophenyl)oxirane: Lacks the cyclohexyl group, leading to different chemical and biological properties.
3-(3-Chloro-4-cyclohexylphenyl)oxirane: Lacks the 2,2-dichloro substitution, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
61299-51-2 |
|---|---|
分子式 |
C14H15Cl3O |
分子量 |
305.6 g/mol |
IUPAC名 |
2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane |
InChI |
InChI=1S/C14H15Cl3O/c15-12-8-10(13-14(16,17)18-13)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2 |
InChIキー |
UHMPMRUMDDURPE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C3C(O3)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


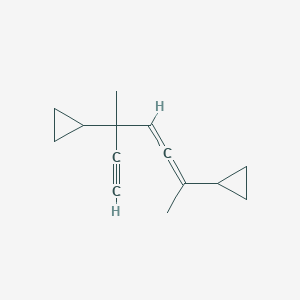
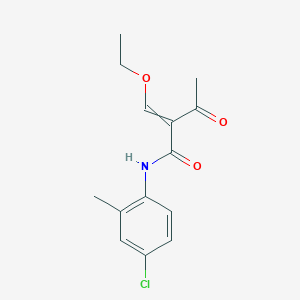
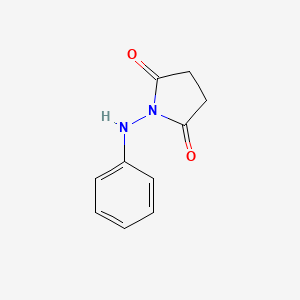

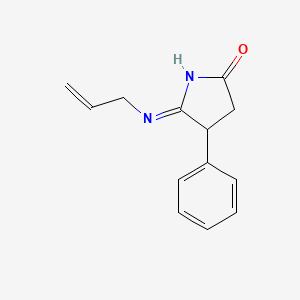
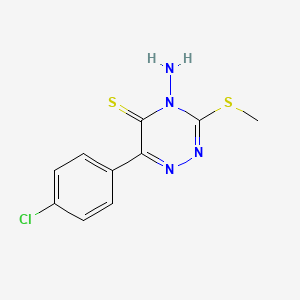
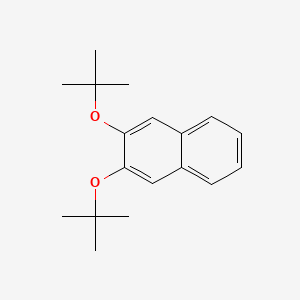
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)

![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
